molecular formula C14H18N6O B1278640 Abacavir, trans- CAS No. 783292-37-5

Abacavir, trans-

Cat. No. B1278640
M. Wt: 286.33 g/mol
InChI Key: MCGSCOLBFJQGHM-WPRPVWTQSA-N
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Description

Abacavir, trans- is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral drugs to treat HIV infection. It is an important component of antiretroviral therapy (ART) and has been shown to be effective in reducing HIV viral load and increasing CD4 T cell counts, leading to improved clinical outcomes. Abacavir, trans- is available in both oral and intravenous (IV) formulations, and is generally well-tolerated with few side effects.

Scientific Research Applications

Genetic Susceptibility and Hypersensitivity

  • HLA-B*5701 and Hypersensitivity : Research has shown a strong association between the HLA-B5701 allele and hypersensitivity to abacavir in HIV-1-positive individuals. This hypersensitivity is a serious side effect and the identification of genetic susceptibility can significantly reduce its incidence. Patients with the HLA-B5701, HLA-DR7, and HLA-DQ3 combination are particularly susceptible. The presence of these alleles increases the risk of hypersensitivity, suggesting the potential of genetic screening to prevent adverse reactions (Mallal et al., 2002).

  • Pharmacogenetics in Preventing Hypersensitivity : Studies have shown that HLA-B*5701 screening, combined with patch testing, is clinically predictive and cost-effective in reducing the incidence of abacavir-induced hypersensitivity. This approach exemplifies the application of pharmacogenetics for personalized diagnosis and therapy, highlighting the role of genetic testing in guiding treatment choices (Guo et al., 2013).

Pharmacokinetics and Drug Interactions

  • Effect on Placental Transport : Studies have explored the impact of ATP-binding cassette (ABC) efflux transporters on the placental transport of abacavir. It was found that abacavir is a substrate of certain human ABC transporters, suggesting its interaction with placental transport mechanisms. This research is crucial in understanding the safety and efficacy of abacavir in pregnant women (Neumanová et al., 2015).

  • Metabolic Activation : The metabolic activation of abacavir by human liver cytosol and different human alcohol dehydrogenase isozymes has been studied. This research helps in understanding the drug's metabolism and potential immune system involvement, especially in the context of hypersensitivity reactions (Walsh et al., 2002).

Antiviral Activity and Resistance

  • Anti-HIV Activity : Abacavir's role as an effective nucleoside analog reverse transcriptase inhibitor in treating HIV-infected patients has been well-documented. Its potent antiviral activity, especially when used in combination with other antiretroviral agents, is a critical aspect of its clinical application. The research also explores how abacavir, in combination with specific inhibitors, can have synergistic anti-HIV effects (Margolis et al., 1999).

  • Resistance Mechanisms : Understanding the resistance profile of abacavir is crucial in optimizing its use in HIV treatment. Research has identified specific mutations in the HIV reverse transcriptase that confer resistance to abacavir. These findings are vital for developing effective treatment strategies and managing drug resistance (Harrigan et al., 2000).

properties

IUPAC Name

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228998
Record name Abacavir, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abacavir, trans-

CAS RN

783292-37-5, 1443421-67-7
Record name Abacavir, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783292375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopentene-1-methanol, 4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-, (1R,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443421677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abacavir, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABACAVIR, (1R,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVN3YCO99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ABACAVIR, TRANS-, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0903H757IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YS Marfatia, M Talwar, M Agrawal… - Indian Journal of …, 2014 - ncbi.nlm.nih.gov
The development of antiretroviral therapy (ART) has been one of the most dramatic progressions in the history of medicine. Concomitant with this momentous therapeutic advance, the …
Number of citations: 7 www.ncbi.nlm.nih.gov
K Andries, A Debunne, TN Kakuda… - Antiviral Drugs: From …, 2011 - ndl.ethernet.edu.et
Recommended treatment of human immunodeficiency virus (HIV) employs a combination of agents designed to suppress viral replication and slow disease progression [1]. Cells …
Number of citations: 3 ndl.ethernet.edu.et
A Cournil, M Coudray, C Kouanfack, CN Essomba… - 2010 - journals.sagepub.com
Background This study assessed the effect of stavudine (d4T) 30 mg dosage on lipoatrophy in HIV-infected patients on antiretroviral treatment. Methods A total of 243 patients from …
Number of citations: 22 journals.sagepub.com
JA Johnson, PE Sax - Current infectious disease reports, 2009 - Springer
The improved efficacy and safety of antiretroviral agents have fundamentally changed the face of HIV infection. Advances in antiretroviral therapy have dramatically improved the …
Number of citations: 1 link.springer.com

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